molecular formula C17H17N5O10P- B1210215 2,3-Dihydroxybenzoyl 5'-adenylate(1-)

2,3-Dihydroxybenzoyl 5'-adenylate(1-)

Cat. No. B1210215
M. Wt: 482.3 g/mol
InChI Key: ULPVJDOMCRTJSN-RVXWVPLUSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydroxybenzoyl 5'-adenylate(1-) is conjugate base of 2,3-dihydroxybenzoyl 5'-adenylate. It is a conjugate base of a 2,3-dihydroxybenzoyl 5'-adenylate.

Scientific Research Applications

Inhibition of Biosynthesis Enzymes

2,3-Dihydroxybenzoyl 5'-adenylate analogs serve as potent inhibitors for biosynthesis enzymes such as EntE, a crucial enzyme in the enterobactin synthesis pathway in Escherichia coli. These compounds exhibit nanomolar inhibition, significantly impacting the biosynthesis of siderophores, which are critical for iron acquisition in bacteria, thus presenting a potential target for antibacterial strategies (Callahan et al., 2006).

Plant Hormone Conjugation and Regulation

In the context of plant biology, analogs of 2,3-Dihydroxybenzoyl 5'-adenylate are involved in the conjugation processes of phytohormones. For instance, in Arabidopsis thaliana, certain enzymes favor substrates like 4-substituted benzoates for the conjugation with amino acids, which is crucial for the regulation of plant defense mechanisms and hormone homeostasis (Okrent et al., 2009).

Substrate Specificity Engineering

Research has also delved into engineering the substrate specificity of adenylation domains within nonribosomal peptide synthetases (NRPSs), which are key in the synthesis of various natural products. By modifying these domains, researchers have been able to alter their substrate preferences, thereby expanding the potential for synthesizing novel compounds. This includes increased affinity for non-native substrates like 3-hydroxybenzoic acid, demonstrating the versatility and potential for bioengineering in medicinal chemistry (Zhang et al., 2013).

Antibacterial Strategy Development

Inhibition studies of aryl acid adenylation domains, which are integral in the synthesis of siderophores in bacteria, have identified 2,3-Dihydroxybenzoyl 5'-adenylate analogs as effective inhibitors. These findings are crucial for developing new antibacterial strategies targeting siderophore biosynthesis, a vital process for bacterial iron acquisition and virulence (Miethke et al., 2006).

properties

Product Name

2,3-Dihydroxybenzoyl 5'-adenylate(1-)

Molecular Formula

C17H17N5O10P-

Molecular Weight

482.3 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl (2,3-dihydroxybenzoyl) phosphate

InChI

InChI=1S/C17H18N5O10P/c18-14-10-15(20-5-19-14)22(6-21-10)16-13(26)12(25)9(31-16)4-30-33(28,29)32-17(27)7-2-1-3-8(23)11(7)24/h1-3,5-6,9,12-13,16,23-26H,4H2,(H,28,29)(H2,18,19,20)/p-1/t9-,12-,13-,16-/m1/s1

InChI Key

ULPVJDOMCRTJSN-RVXWVPLUSA-M

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)C(=O)OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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